molecular formula C19H19NO4 B2511102 5-Ethoxy-2-(4-(2-methoxyphenyl)-3-methylisoxazol-5-yl)phenol CAS No. 904006-98-0

5-Ethoxy-2-(4-(2-methoxyphenyl)-3-methylisoxazol-5-yl)phenol

Cat. No.: B2511102
CAS No.: 904006-98-0
M. Wt: 325.364
InChI Key: QRWXDNCCNSPAML-UHFFFAOYSA-N
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Description

5-Ethoxy-2-(4-(2-methoxyphenyl)-3-methylisoxazol-5-yl)phenol is a useful research compound. Its molecular formula is C19H19NO4 and its molecular weight is 325.364. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research on compounds structurally related to 5-Ethoxy-2-(4-(2-methoxyphenyl)-3-methylisoxazol-5-yl)phenol, such as imino-4-methoxyphenol thiazole-derived Schiff bases, focuses on synthesis and spectral characterization. These compounds, including derivatives like 3-(5-nitrothiazol-2-ylimino)methyl)-4-methoxyphenol, are synthesized through condensation processes and characterized using techniques like UV-visible, 1H, 13C-NMR, and MS. The molecular structures are confirmed through these analyses, and the optimized structures are obtained using simulation software (Vinusha et al., 2015).

Antimicrobial Activity

The synthesized compounds from the aforementioned studies have been tested for their antimicrobial properties against various bacterial and fungal species. For example, the compounds demonstrate moderate activity against bacteria such as E. coli and R. solanacearum and fungi like F. oxysporum and A. niger. The antimicrobial efficacy varies among the compounds, with some showing significant inhibition compared to others (Vinusha et al., 2015).

Molecular Docking and Quantum Chemical Calculations

Studies on related compounds, like 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol, involve molecular docking and quantum chemical calculations to understand their molecular structure and interactions. These analyses include DFT calculations, vibrational spectra assignments, and examination of molecular parameters like bond lengths and angles. Such studies are essential for assessing the biological effects and potential applications of these compounds (Viji et al., 2020).

Antioxidant Activity

Research on phenolic compounds, including those related to this compound, extends to their antioxidant properties. For instance, compounds isolated from the Protea hybrid 'Susara' have been studied for their phenolic contents and antioxidant activities. These studies highlight the potential of such compounds in various applications, including food preservation, pharmaceuticals, and cosmetics (León et al., 2014).

Structural and Functional Analyses

Further research involves exploring the structural and functional aspects of related compounds, such as their conformational analyses, tautomerism, and interaction with proteins like Bovine Serum Albumin (BSA). These studies provide insights into the molecular stabilities and binding affinities of the compounds, which are crucial for their potential applications in fields like medicinal chemistry and biochemistry (Ghosh et al., 2016).

Properties

IUPAC Name

5-ethoxy-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-4-23-13-9-10-14(16(21)11-13)19-18(12(2)20-24-19)15-7-5-6-8-17(15)22-3/h5-11,21H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWXDNCCNSPAML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C(=NO2)C)C3=CC=CC=C3OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.